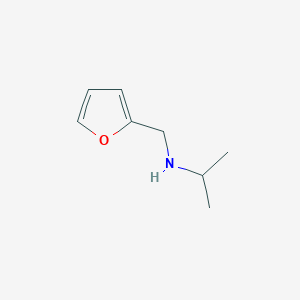

Furan-2-ylmethyl-isopropyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-ylmethyl-isopropyl-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-isopropyl-amine typically involves the reaction of furan derivatives with isopropylamine. One common method includes the use of microwave-assisted conditions to produce ester and amide derivatives containing furan rings. For instance, the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave radiation can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of bio-refining processes to obtain furfural from biomass. Furfural can then be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various furan derivatives, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

Furan-2-ylmethyl-isopropyl-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Organic Synthesis

Furan-2-ylmethyl-isopropyl-amine serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly those containing furan rings, which are known for their diverse chemical properties.

Synthetic Methods

The synthesis of this compound typically involves reactions such as:

- Microwave-assisted synthesis, which allows for the efficient production of ester and amide derivatives containing furan rings .

- Traditional methods involving the reaction of furan derivatives with isopropylamine under controlled conditions.

| Synthetic Method | Description |

|---|---|

| Microwave-assisted synthesis | Produces amides and esters under mild conditions with reduced reaction times. |

| Traditional synthesis | Involves direct reactions between furan derivatives and amines. |

Biological Applications

Pharmacological Potential

Research has indicated that furan derivatives, including this compound, exhibit various biological activities such as antimicrobial and anti-inflammatory effects. These properties make them candidates for therapeutic applications .

Case Study: Antimicrobial Activity

In studies investigating the antimicrobial properties of furan derivatives, this compound demonstrated significant activity against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

Medicinal Applications

Therapeutic Effects

this compound has been explored for its potential therapeutic effects in treating various diseases. Its involvement in biochemical pathways related to inflammation and cell necrosis positions it as a candidate for drug development targeting inflammatory diseases .

| Therapeutic Area | Potential Application |

|---|---|

| Anti-inflammatory | May inhibit pathways involved in inflammation. |

| Antimicrobial | Could be developed into new antibiotics. |

Industrial Applications

Production of Bio-based Polymers

The compound is also utilized in industrial applications, particularly in the production of bio-based polymers and other chemicals. Its structural properties allow it to be integrated into various polymer matrices, enhancing material performance.

Summary of Findings

This compound exhibits a broad spectrum of applications across multiple fields:

- Chemistry: As a building block for synthesizing complex organic molecules.

- Biology: Investigated for antimicrobial and anti-inflammatory properties.

- Medicine: Explored for therapeutic effects against various diseases.

- Industry: Utilized in producing bio-based polymers.

These applications underscore the compound's versatility and potential impact on scientific research and industry.

Mecanismo De Acción

The mechanism of action of Furan-2-ylmethyl-isopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, furan derivatives are known to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or protein function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Furan-2-ylmethyl-isopropyl-amine include other furan derivatives such as:

- Furan-2-carboxylic acid

- Furan-2-ylmethyl alcohol

- Furan-2-ylmethylamine

Uniqueness

Unlike other furan derivatives, it combines the furan ring with an isopropylamine group, which may confer distinct chemical and biological properties .

Actividad Biológica

Furan-2-ylmethyl-isopropyl-amine, a furan derivative, is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the compound's biological activity, including mechanisms of action, case studies, and research data.

Overview of Furan Derivatives

Furan derivatives are known for their diverse biological activities. The structure of furan allows these compounds to interact with various biological targets, influencing multiple biochemical pathways. This compound is no exception, exhibiting potential as an enzyme inhibitor or receptor modulator due to its unique functional groups.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been noted to influence pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : Research suggests that furan derivatives like this compound can interfere with bacterial metabolic pathways, indicating potential antimicrobial properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of furan derivatives:

- In Vitro Studies : Furan-based compounds have demonstrated significant antibacterial activity against various pathogens. For example, a study showed that certain furan derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Case Study : A specific derivative exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties:

- Cell Line Studies : Studies have shown that furan derivatives can selectively inhibit cancer cell proliferation. For instance, compounds derived from furan were tested against breast and gastric cancer cell lines, revealing significant cytotoxic effects .

- Mechanism Insights : The anticancer activity is thought to arise from the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

Data Tables

Below is a summary table highlighting the biological activities and properties of this compound compared to other furan derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | 32 | N/A | Effective against E. coli |

| 1-(Furan-2-yl)-N-methylprop-2-en-1-amines | Anticancer | N/A | 0.0433 | Potent tyrosinase inhibitor |

| 5-Methyl-furan derivatives | Antimicrobial & Anticancer | Varies | Varies | Broad spectrum activity |

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIUQGGHJZYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.